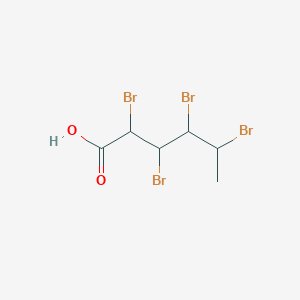
Pyrazolo(5,1-a)isoquinoline, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo(5,1-a)isoquinoline, 2-phenyl- is a heterocyclic compound that combines the structural features of both pyrazole and isoquinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo(5,1-a)isoquinoline, 2-phenyl- can be achieved through various methods. One common approach involves the ruthenium(II)-catalyzed annulation of pyrazole derivatives with alkynes in the presence of copper(II) acetate monohydrate and silver hexafluoroantimonate. This reaction proceeds efficiently in water under a nitrogen atmosphere, leading to high yields of the desired product . Another method involves a four-step cascade sequence, including copper(II)-catalyzed regioselective bicyclization, nucleophilic addition of water, aerobic oxidation, and aromatization .
Industrial Production Methods
Industrial production methods for pyrazolo(5,1-a)isoquinoline, 2-phenyl- typically involve large-scale synthesis using similar catalytic processes. The use of homogeneous catalysis and regioselective annulation reactions ensures high efficiency and yield, making these methods suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo(5,1-a)isoquinoline, 2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or isoquinoline rings.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazolo(5,1-a)isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Pyrazolo(5,1-a)isoquinoline, 2-phenyl- has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of pyrazolo(5,1-a)isoquinoline, 2-phenyl- involves its interaction with specific molecular targets and pathways. For example, as a dopamine D4 receptor antagonist, the compound binds to the receptor and inhibits its activity, leading to potential therapeutic effects in neurological disorders . Similarly, as a CDC25B inhibitor, it interferes with the cell cycle regulation, which can be useful in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo(1,5-a)pyridine: Exhibits potent p38 kinase inhibition and antiviral activity against Herpes Simplex Virus.
Pyrazolopyrimidines: Known for their enhanced bioactivity due to the fusion of the pyrazole ring with other heterocycles.
Pyrazolopiperidines: Promising agents for melatonin receptor ligands.
Uniqueness
Pyrazolo(5,1-a)isoquinoline, 2-phenyl- is unique due to its combined structural features of pyrazole and isoquinoline, which confer distinct biological activities and chemical reactivity. Its ability to act as a dopamine D4 receptor antagonist and CDC25B inhibitor sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
61001-36-3 |
|---|---|
Molekularformel |
C17H12N2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-phenylpyrazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C17H12N2/c1-2-7-14(8-3-1)16-12-17-15-9-5-4-6-13(15)10-11-19(17)18-16/h1-12H |
InChI-Schlüssel |
ZGTIYSNDWYHWOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C=CC4=CC=CC=C4C3=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


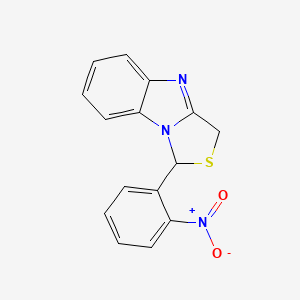


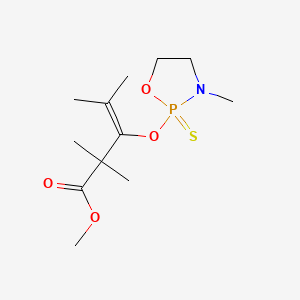
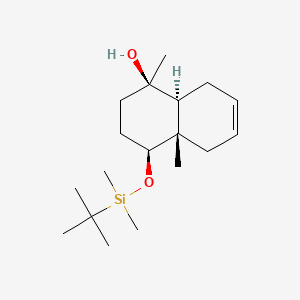


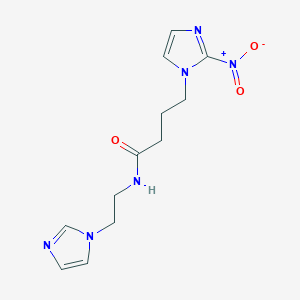
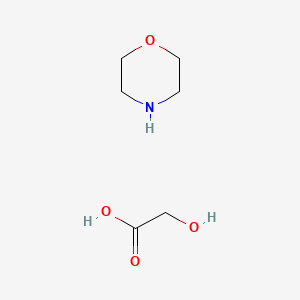
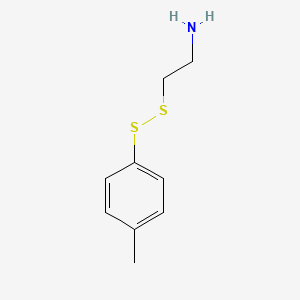
![2,3,13,14-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1,4,6,8,10,12,15,17,19,21-decaene](/img/structure/B12801701.png)
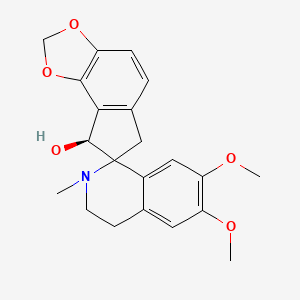
![1-[4-(2-Methylpentyl)phenyl]ethanone](/img/structure/B12801716.png)
